molecular formula C12H14BCl2FO2 B6304340 3,5-Dichloro-2-fluorophenylboronic acid pinacol ester CAS No. 2121515-08-8

3,5-Dichloro-2-fluorophenylboronic acid pinacol ester

Cat. No. B6304340
CAS RN: 2121515-08-8
M. Wt: 291.0 g/mol
InChI Key: MCVABORQBRLBOY-UHFFFAOYSA-N
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Description

“3,5-Dichloro-2-fluorophenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121515-08-8 . Its IUPAC name is 2-(3,5-dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The compound has a molecular weight of 290.96 .


Synthesis Analysis

The compound can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,1-4H3 . This code provides a specific string of characters that represent the compound’s molecular structure.


Chemical Reactions Analysis

In the context of Suzuki–Miyaura coupling, the compound can participate in reactions involving the transfer of formally nucleophilic organic groups from boron to palladium . This process, known as transmetalation, is a key step in the coupling reaction .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound can be used in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Organotrifluoroborate Salts

The methodology also cleanly converts boronic esters, such as pinacol boronic esters, to a mixture of organotrifluoroborate and pinacol . This process is important in the preparation of organotrifluoroborate salts, which are used in various chemical reactions .

Material Science

The compound could potentially be used in material science research. Boronic acids and their derivatives have been used in the design of polymers, ceramics, and other novel materials .

Chemical Synthesis

In the field of chemical synthesis, boronic acids and their derivatives are valuable intermediates. They are used in a variety of reactions, including condensation, reduction, and electrophilic substitution .

Chromatography

Boronic acids and their derivatives can interact with diols in a reversible manner, which has been used in chromatography for the separation of sugars and glycoproteins .

Analytical Chemistry

In analytical chemistry, boronic acids and their derivatives have been used as probes, due to their ability to bind to saccharides. This property has been exploited in the development of sensors for glucose and other saccharides .

Mechanism of Action

Target of Action

Boronic esters, including pinacol boronic esters, are generally known to be valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura coupling reactions , a type of palladium-catalyzed cross coupling reaction, which is a powerful tool for creating carbon-carbon bonds.

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a reaction where a boronic ester is converted into a corresponding hydrocarbon and a boronic acid . This reaction is usually facilitated by a radical approach .

Biochemical Pathways

The protodeboronation of pinacol boronic esters can be paired with a Matteson homologation, allowing for a formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that has been applied to various substrates, including methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was also used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Pharmacokinetics

Pinacol boronic esters are usually bench stable, easy to purify, and often commercially available , which can make them more suitable for use in various chemical transformations.

Result of Action

The result of the compound’s action depends on the specific reaction it’s used in. For example, in the case of the formal anti-Markovnikov alkene hydromethylation, the result is the addition of a methyl group to an alkene in an anti-Markovnikov manner . This can lead to the synthesis of various organic compounds.

Action Environment

The action of 3,5-Dichloro-2-fluorophenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the stability of boronic esters can be affected by air and moisture . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions under which the reaction is carried out.

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Future Directions

The compound’s future directions are likely to be influenced by ongoing research in the field of Suzuki–Miyaura coupling . As this reaction is widely used in carbon–carbon bond forming reactions, further developments in the preparation and use of organoboron reagents could have significant implications for the use of this compound .

properties

IUPAC Name

2-(3,5-dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVABORQBRLBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BCl2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-fluorophenylboronic acid pinacol ester

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